(2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride
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Description
(2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O and its molecular weight is 355.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of tetrahydroisoquinoline derivatives, including compounds similar to the specified chemical, involves innovative techniques like the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. This method allows for the efficient synthesis of tetrahydroisoquinoline-1-carboxylic acids as hydrochloride salts, offering a simplified approach with good to excellent yields (Chrzanowska et al., 2012).
Anticancer Applications
Substituted 1,2,3,4-tetrahydroisoquinolines, synthesized from aminoisoquinoliniumiodide and various substituted benzoyl chlorides, have shown potent anticancer activities. These compounds were evaluated against breast cancer cell lines, demonstrating significant cytotoxicity and highlighting the potential of tetrahydroisoquinoline derivatives in anticancer drug development (Redda et al., 2010).
Neuroprotective Properties
Tetrahydroisoquinoline derivatives have been explored for their neuroprotective and anticonvulsant effects. Research into compounds like 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which share structural similarities with the specified compound, suggests potential applications in treating neurological conditions and seizures (Ohkubo et al., 1996).
Antiviral Research
Novel tetrahydroisoquinoline-based heterocyclic compounds have been synthesized and shown to efficiently inhibit SARS-CoV-2 infection in vitro. These findings indicate that compounds with the tetrahydroisoquinoline moiety could be promising candidates for developing antiviral drugs, especially against COVID-19 (Wang et al., 2023).
Properties
IUPAC Name |
(2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c21-18(11-16-12-22-19-8-4-3-7-17(16)19)20(24)23-10-9-14-5-1-2-6-15(14)13-23;/h1-8,12,18,22H,9-11,13,21H2;1H/t18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGKLLOAXEUMN-FERBBOLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CNC4=CC=CC=C43)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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